An In-depth Technical Guide to the HSV-gB2 (498-505) Peptide: Sequence, Properties, and Experimental Applications
An In-depth Technical Guide to the HSV-gB2 (498-505) Peptide: Sequence, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Herpes Simplex Virus (HSV) glycoprotein B2 (gB2) derived peptide, spanning amino acid residues 498-505. This peptide, with the sequence Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL), is a critical immunodominant epitope in the context of HSV infection and vaccine development. This document details its core properties, methods for its synthesis and analysis, and its application in key immunological assays.
Core Properties of HSV-gB2 (498-505) Peptide
The HSV-gB2 (498-505) peptide is a well-characterized octapeptide that plays a significant role in the cellular immune response to HSV-1 and HSV-2 infections. It is recognized by cytotoxic T-lymphocytes (CTLs) when presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[1][2] This recognition is a crucial step in the elimination of virus-infected cells.
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Ser-Ser-Ile-Glu-Phe-Ala-Arg-Leu (SSIEFARL) | [3] |
| Molecular Formula | C41H67N11O13 | [4] |
| Molecular Weight | 922.06 g/mol | [5] |
| Theoretical Isoelectric Point (pI) | 7.0 | |
| Grand Average of Hydropathicity (GRAVY) | 0.41 |
Immunological Properties
| Property | Description | Reference |
| MHC Restriction | H-2Kb (murine) | |
| Immunological Role | Immunodominant CTL epitope | |
| T-Cell Response | Induces IFN-γ production by CD8+ T-cells | |
| Cross-Reactivity | Recognized in response to both HSV-1 and HSV-2 | |
| Vaccine Potential | Investigated as a component of subunit vaccines against HSV |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the HSV-gB2 (498-505) peptide and its use in critical immunological assays.
Solid-Phase Peptide Synthesis (SPPS) of SSIEFARL
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a common and effective method for the chemical synthesis of peptides like SSIEFARL.
Materials:
-
Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Ile-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)
-
Rink Amide resin (for a C-terminal amide) or a suitable resin for a C-terminal carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS))
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) with a coupling reagent and a base in DMF and add it to the resin. Allow the reaction to proceed to completion.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Arg, Ala, Phe, Glu, Ile, Ser, Ser).
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Chromium-51 Release Assay for CTL Activity
This assay measures the ability of CTLs to lyse target cells presenting the HSV-gB2 (498-505) peptide.
Materials:
-
Effector cells: CTLs specific for HSV-gB2 (498-505)
-
Target cells: H-2Kb expressing cell line (e.g., EL-4)
-
Sodium Chromate (⁵¹Cr)
-
HSV-gB2 (498-505) peptide
-
Complete cell culture medium
-
96-well round-bottom plates
-
Gamma counter
Protocol:
-
Target Cell Labeling: Incubate target cells with ⁵¹Cr for 1-2 hours at 37°C. The ⁵¹Cr will be taken up by the cells.
-
Washing: Wash the labeled target cells multiple times with culture medium to remove unincorporated ⁵¹Cr.
-
Peptide Pulsing: Resuspend the labeled target cells and pulse them with various concentrations of the HSV-gB2 (498-505) peptide for 1 hour at 37°C.
-
Co-culture: Plate the peptide-pulsed target cells in a 96-well plate. Add the effector CTLs at different effector-to-target (E:T) ratios.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
Experimental Release: CPM from wells with effector and target cells.
-
Spontaneous Release: CPM from wells with target cells only (measures background release).
-
Maximum Release: CPM from wells with target cells lysed with detergent (e.g., Triton X-100).
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
IFN-γ ELISpot Assay
This assay quantifies the number of T-cells that secrete IFN-γ in response to stimulation with the HSV-gB2 (498-505) peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-IFN-γ capture antibody
-
Biotinylated anti-IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) conjugate
-
Substrate for AP (e.g., BCIP/NBT) or HRP (e.g., AEC)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
T-cells (e.g., splenocytes from an immunized mouse)
-
HSV-gB2 (498-505) peptide
Protocol:
-
Plate Coating: Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a blocking buffer for 2 hours at room temperature.
-
Cell Plating and Stimulation: Add T-cells to the wells, followed by the HSV-gB2 (498-505) peptide at various concentrations. Include positive (e.g., mitogen) and negative (no peptide) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection Antibody: Lyse the cells and wash the plate. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate. Monitor for the development of colored spots.
-
Stopping the Reaction: Stop the reaction by washing the plate with water.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of the HSV-gB2 (498-505) peptide.
Caption: TCR Signaling Pathway upon recognition of HSV-gB2 (498-505)-MHC complex.
Caption: Workflow for the Chromium-51 Release Assay.
Caption: Workflow for the IFN-γ ELISpot Assay.
